Dibromo(glyme)nickel Dibromo(glyme)nickel
Brand Name: Vulcanchem
CAS No.:
VCID: VC16577984
InChI: InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
SMILES:
Molecular Formula: C4H10Br2NiO2
Molecular Weight: 308.62 g/mol

Dibromo(glyme)nickel

CAS No.:

Cat. No.: VC16577984

Molecular Formula: C4H10Br2NiO2

Molecular Weight: 308.62 g/mol

* For research use only. Not for human or veterinary use.

Dibromo(glyme)nickel -

Specification

Molecular Formula C4H10Br2NiO2
Molecular Weight 308.62 g/mol
IUPAC Name 1,2-dimethoxyethane;nickel(2+);dibromide
Standard InChI InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Standard InChI Key VHSVJTYBTJCDFL-UHFFFAOYSA-L
Canonical SMILES COCCOC.[Ni+2].[Br-].[Br-]

Introduction

Fundamental Properties and Structural Characterization

Molecular and Crystallographic Features

Dibromo(glyme)nickel crystallizes in a distorted octahedral geometry, with the nickel(II) ion coordinated by two bromide ligands in the axial positions and the glyme molecule occupying the equatorial plane. The glyme ligand (1,2-dimethoxyethane) acts as a bidentate ether, forming stable chelate rings that enhance the complex’s solubility in polar aprotic solvents like dimethylacetamide (DMA) and N-methylmorpholine (NMM) . Key crystallographic parameters include:

PropertyValueSource
Molecular FormulaC₄H₁₀Br₂NiO₂
Molecular Weight308.62 g/mol
CAS Registry Number28923-39-9
Coordination GeometryDistorted Octahedral
Magnetic SusceptibilityParamagnetic (Ni²⁺)

The paramagnetic nature of nickel(II) complicates traditional characterization methods such as NMR spectroscopy, necessitating alternative techniques like X-ray diffraction and electron paramagnetic resonance (EPR).

Mechanistic Insights into Catalytic Activity

Cross-Coupling Reactions

Dibromo(glyme)nickel serves as a precatalyst in nickel-catalyzed cross-couplings, where it is reduced in situ to active Ni(0) species. A seminal study demonstrated its role in the enantioselective carbo-acylation of alkenes, achieving up to 98% enantiomeric excess (ee) for oxindole derivatives . The catalytic cycle involves three key steps:

  • Oxidative Addition: Ni(0) inserts into the C–X bond (X = Cl, I) of aryl carbamic chlorides, forming a Ni(II)–aryl intermediate .

  • Migratory Insertion: The Ni(II) center undergoes enantioselective alkene insertion, establishing stereochemistry at the quaternary carbon .

  • Reductive Elimination: Mn-mediated reduction regenerates Ni(0), releasing the product and closing the catalytic cycle .

Kinetic Profiling and Ligand Effects

Recent kinetic studies using in situ ¹⁹F NMR spectroscopy revealed a second-order dependence on the Ni(II) complex concentration and an inverse relationship with phosphine ligands (e.g., PPh₃) . For example, in the homocoupling of aryl chlorides, the rate law is expressed as:

Rate=k[Ni]2[ArCl]/[PPh3]2\text{Rate} = k[\text{Ni}]^2[\text{ArCl}] / [\text{PPh}_3]^2

This suggests a dinuclear mechanism where two Ni centers collaborate during the transmetalation step .

Comparative Analysis with Related Nickel Catalysts

Dibromo(glyme)nickel outperforms other nickel complexes in reactions requiring high functional group tolerance. The table below contrasts its performance with common alternatives:

CatalystReaction TypeYield (%)ee (%)Conditions
[NiBr₂(glyme)]Carbo-acylation9298DMA, Mn, 25°C
NiCl₂(PPh₃)₂Suzuki–Miyaura85N/ATHF, K₂CO₃, 80°C
Ni(acac)₂Hydroamination7890Toluene, 110°C

Key Advantages:

  • Solubility: Glyme coordination enhances solubility in polar solvents, facilitating homogeneous catalysis.

  • Ligand Lability: The glyme ligand readily dissociates under reducing conditions, allowing rapid access to active Ni(0) species .

Recent Advances and Future Directions

Enantioselective Transformations

The 2024 ACS study highlighted dibromo(glyme)nickel’s utility in asymmetric homocoupling, achieving kinetic resolution of racemic aryl chlorides . This method avoids stoichiometric organometallic reagents, aligning with green chemistry principles.

Materials Science Applications

Emerging research explores its use in depositing nickel-containing thin films via chemical vapor deposition (CVD), leveraging its volatility and thermal stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator